tert-butyl N-(4-amino-1-phenylbutan-2-yl)carbamate
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Overview
Description
tert-Butyl N-(4-amino-1-phenylbutan-2-yl)carbamate: is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and properties. This compound is characterized by the presence of a tert-butyl carbamate group attached to a 4-amino-1-phenylbutan-2-yl moiety, making it a versatile intermediate in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-amino-1-phenylbutan-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Reduction: Reduction of intermediates to form the desired amine.
Esterification: Formation of the ester group.
Protection: Protection of the amino group using tert-butyl carbamate.
Condensation: Final condensation to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium hypochlorite.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl N-(4-amino-1-phenylbutan-2-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules. It is also used in the development of enzyme inhibitors and other biologically relevant compounds .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is used in the synthesis of drug candidates targeting various diseases, including cancer and infectious diseases .
Industry: The compound finds applications in the chemical industry as a reagent for the synthesis of specialty chemicals and materials. It is also used in the development of catalysts and other industrially relevant compounds .
Mechanism of Action
The mechanism of action of tert-butyl N-(4-amino-1-phenylbutan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective group properties.
tert-Butyl (4-aminobenzyl)carbamate: Another compound with a similar structure but different substitution pattern.
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Used as a linker in targeted protein degradation.
Uniqueness: tert-Butyl N-(4-amino-1-phenylbutan-2-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
tert-butyl N-(4-amino-1-phenylbutan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-15(2,3)19-14(18)17-13(9-10-16)11-12-7-5-4-6-8-12/h4-8,13H,9-11,16H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIGNRWZWINHFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCN)CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159025-91-9 |
Source
|
Record name | tert-butyl N-(4-amino-1-phenylbutan-2-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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